3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol
Overview
Description
“3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol” is a biochemical used for proteomics research . It has a molecular formula of C17H20O2 and a molecular weight of 256.34 .
Molecular Structure Analysis
The molecular structure of “3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol” is represented by the formula C17H20O2 . This indicates that the molecule consists of 17 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms.Scientific Research Applications
- Parabens : 4-hydroxybenzoic acid and its esters (commonly known as parabens) serve as preservatives in cosmetic and pharmaceutical products . Crystal structures of parabens have been widely studied.
- Functionalized Compounds : Alkylbenzoates have been designed for specific purposes, such as liquid crystalline compounds, organogelators, and non-linear optical materials .
- Cell Biology and Medicinal Chemistry : The ester bond, present in alkylbenzoates, holds prominence in cell biology and medicinal chemistry .
- Metallophthalocyanine Derivatives : Investigating metal-free and metallophthalocyanine compounds containing 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups provides insights into their redox behaviors. Techniques like cyclic voltammetry (CV), square wave voltammetry (SWV), and in situ spectroelectrochemistry are employed .
- Coumarin-Triazole Hybrids : Among synthesized coumarin–triazole hybrids, compounds 8c, 8p, 8t, and 8v exhibit promising antimalarial potential. These derivatives could be explored further for their efficacy against malaria .
Crystal Structure and Physical Properties
Electrochemistry and Spectroelectrochemistry
Antimalarial Activity
properties
IUPAC Name |
3-[4-[(4-methylphenyl)methoxy]phenyl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-14-4-6-16(7-5-14)13-19-17-10-8-15(9-11-17)3-2-12-18/h4-11,18H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGBLTKXKLQXIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265509 | |
Record name | 4-[(4-Methylphenyl)methoxy]benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol | |
CAS RN |
885949-51-9 | |
Record name | 4-[(4-Methylphenyl)methoxy]benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Methylphenyl)methoxy]benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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